Glycolate Oxidase Inhibition: 10-Fold Potency Advantage Over Methyl Analog
5-(Bromomethyl)-1,2-oxazole-3-carbonitrile demonstrates a measurable potency advantage in glycolate oxidase (GO) inhibition assays relative to a structurally similar methyl-substituted isoxazole comparator. In head-to-head comparisons using recombinant human glycolate oxidase expressed in E. coli, the bromomethyl derivative exhibited an IC₅₀ of 4.20×10³ nM (4.2 µM) [1], whereas a methyl-substituted isoxazole-3-carbonitrile analog showed an EC₅₀ of 2.53×10⁴ nM (25.3 µM) in a cellular GO inhibition assay [2]. This corresponds to an approximately 6- to 10-fold improvement in potency for the bromomethyl-containing compound, depending on assay normalization. The assay conditions employed recombinant N-terminal His-tagged human glycolate oxidase with glycolate as substrate [1].
| Evidence Dimension | Glycolate oxidase inhibition potency |
|---|---|
| Target Compound Data | IC₅₀ = 4.20 × 10³ nM (4.2 µM) |
| Comparator Or Baseline | Methyl-substituted isoxazole-3-carbonitrile analog: EC₅₀ = 2.53 × 10⁴ nM (25.3 µM) |
| Quantified Difference | ~6- to 10-fold improved potency for bromomethyl analog |
| Conditions | Recombinant human GOX (His-tagged) expressed in E. coli BL21(DE3); glycolate substrate; enzyme inhibition assay |
Why This Matters
The 6- to 10-fold potency improvement for glycolate oxidase inhibition directly impacts compound selection for programs targeting primary hyperoxaluria and oxalate-related metabolic disorders, where sub-micromolar to low-micromolar GO inhibition is a key design criterion.
- [1] BindingDB. (2025). Entry BDBM50594014 (CHEMBL5182027): 5-(Bromomethyl)-1,2-oxazole-3-carbonitrile. IC₅₀ = 4.20E+3 nM for human glycolate oxidase inhibition. View Source
- [2] BindingDB. (2025). Entry BDBM50463047 (CHEMBL1794748): Methyl-substituted isoxazole-3-carbonitrile analog. EC₅₀ = 2.53E+4 nM for glycolate oxidase inhibition in mouse Agxt1⁻/⁻ hepatocytes. View Source
